5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine: is a heterocyclic organic compound that features a bromine atom at the 5-position of a pyrimidine ring, which is substituted at the 2-position with a piperazine ring The piperazine ring is further substituted with a 2-phenylethyl group
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway . This pathway is involved in various cognitive functions, including learning and memory. The increased availability of acetylcholine enhances cholinergic transmission, potentially improving cognitive function .
Result of Action
The inhibition of AChE by this compound results in an increase in acetylcholine levels . This increase can enhance cholinergic transmission, potentially leading to improved cognitive function . .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given its role in drug discovery, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Dosage Effects in Animal Models
The effects of varying dosages of 5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Bromination: The pyrimidine ring is then brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.
Substitution with piperazine: The brominated pyrimidine is reacted with 1-(2-phenylethyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the piperazine ring.
Coupling Products: Complex heterocyclic compounds formed through coupling reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Industry:
Chemical Intermediates: Serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-bromo-2-(4-boc-piperazin-1-yl)pyrimidine
- 5-bromo-2-(4-morpholino)pyrimidine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the piperazine ring. For example, 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine has a methyl group instead of a 2-phenylethyl group.
- Unique Properties: The presence of the 2-phenylethyl group in 5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine may enhance its lipophilicity and ability to cross the blood-brain barrier, making it potentially more effective in targeting central nervous system receptors.
Properties
IUPAC Name |
5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c17-15-12-18-16(19-13-15)21-10-8-20(9-11-21)7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGFTLFSMVHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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